REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 2-Methoxy-5-(thiophene-2-yl)benzoate
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)C=1SC=CC1
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O.O
|
Type
|
CUSTOM
|
Details
|
were stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was added to 3 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The white solid thus precipitated
|
Type
|
FILTRATION
|
Details
|
was taken by the filtration as the title compound
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |